

Isomalathion chemical structure and properties

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Compound of Interest

Compound Name: *Isomalathion*

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Isomalathion: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomalathion, a potent isomer of the widely used organophosphate insecticide malathion, presents a significant area of study due to its heightened toxicity and distinct chemical properties. This technical guide provides an in-depth analysis of **isomalathion**, focusing on its chemical structure, physicochemical properties, synthesis, analytical determination, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for clear and effective comparison.

Chemical Structure and Identification

Isomalathion is the S-methyl isomer of malathion, formed through the thermal isomerization of the parent compound.^[1] This structural rearrangement involves the migration of a methyl group from a methoxy to a thiolo sulfur atom, resulting in a significantly more potent acetylcholinesterase inhibitor.

The canonical SMILES representation of **isomalathion** is CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC.^[2] **Isomalathion** possesses two chiral centers, one at the carbon atom in the succinate moiety and another at the phosphorus atom, leading to the existence of four stereoisomers.^[3]

Key Identifiers:

Identifier	Value
IUPAC Name	diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate[2]
CAS Number	3344-12-5
Molecular Formula	C ₁₀ H ₁₉ O ₆ PS ₂ [2]
Molecular Weight	330.36 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of **isomalathion** is presented in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and developing safe handling procedures.

Property	Value	Reference
Density	1.273 g/cm ³	[4]
Boiling Point	413.6 °C at 760 mmHg	[4]
Flash Point	61 °C (141.8 °F)	[5]
Water Solubility	145 mg/L (for malathion, as a proxy)	[6]
logP	Not explicitly found for isomalathion; Malathion logP is 2.36-2.89	[6]
Vapor Pressure	Not explicitly found for isomalathion; Malathion vapor pressure is 3.1 mPa at 20°C	[3]
pKa (Strongest Basic)	-6.8 (Predicted for Malathion)	
Storage Temperature	-20°C	[5]

Synthesis and Formation

Isomalathion is primarily known as a toxic impurity in technical-grade malathion, formed during its synthesis or upon storage, particularly at elevated temperatures.[1][7] The isomerization of malathion to **isomalathion** is a critical consideration in the production and storage of malathion formulations.

General Synthesis via Thermal Isomerization

While not a typical synthetic target due to its toxicity, the formation of **isomalathion** from malathion can be described as follows:

Protocol:

- Starting Material: High-purity malathion.
- Condition: Heat the malathion sample in an inert atmosphere to prevent oxidative degradation. The rate of isomerization is temperature-dependent. Storage at temperatures above ambient, for instance, at 40°C, has been shown to increase the formation of **isomalathion**. [8]
- Monitoring: The progress of the isomerization can be monitored using analytical techniques such as HPLC or ³¹P-NMR to quantify the decreasing concentration of malathion and the increasing concentration of **isomalathion**.
- Purification: If isolation of **isomalathion** is required for research purposes, it can be separated from the remaining malathion and other byproducts using preparative chromatography.

Synthesis of Stereoisomers

The synthesis of individual **isomalathion** stereoisomers is a more complex process that has been accomplished for research purposes to investigate their differential biological activities.

Methodology Overview:

The synthesis of the four stereoisomers of **isomalathion** has been achieved through two primary pathways:

- S-methylation: This involves the resolution of des-methyl malathion thioacids using alkaloid salts, followed by S-methylation.[9]
- Reaction with Chiral Malate: This pathway utilizes the reaction of resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with the triflate of (R)- or (S)-diethyl malate.[9]

The absolute configurations of the resulting stereoisomers can be determined by X-ray crystallographic analysis of the precursor alkaloid salts.[10]

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of **isomalathion**, particularly as an impurity in malathion products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of **isomalathion**.

Experimental Protocol (Adapted from Cheminova Analytical Method VAM 005-03):

- Principle: **Isomalathion** is separated by reversed-phase HPLC and quantified by UV detection using an external standard.
- Instrumentation:
 - HPLC system with a UV detector.
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
- Flow Rate: 1.0 - 1.5 mL/min.
- Column Temperature: 30 - 40 °C.
- Detection Wavelength: 215 nm.

- **Standard Preparation:** A stock solution of **isomalathion** reference standard is prepared in the mobile phase and serially diluted to create a calibration curve.
- **Sample Preparation:** The malathion sample is accurately weighed and dissolved in the mobile phase. The solution may require filtration before injection.
- **Analysis:** The prepared sample is injected into the HPLC system, and the peak area corresponding to **isomalathion** is compared against the calibration curve for quantification.

Gas Chromatography (GC)

GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is another effective method for **isomalathion** analysis.

³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR offers a direct and quantitative method for the determination of **isomalathion** in malathion formulations without the need for chromatographic separation.

Experimental Protocol:

- **Principle:** The distinct phosphorus environments in malathion and **isomalathion** result in different chemical shifts in the ³¹P-NMR spectrum, allowing for their differentiation and quantification.
- **Instrumentation:** NMR spectrometer.
- **Sample Preparation:** The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
- **Analysis:** The ³¹P-NMR spectrum is acquired. The chemical shift for malathion is typically around 64 ppm, while **isomalathion** exhibits a signal around 57 ppm. The relative integrals of these peaks correspond to their molar ratio in the sample.

Toxicology and Mechanism of Action

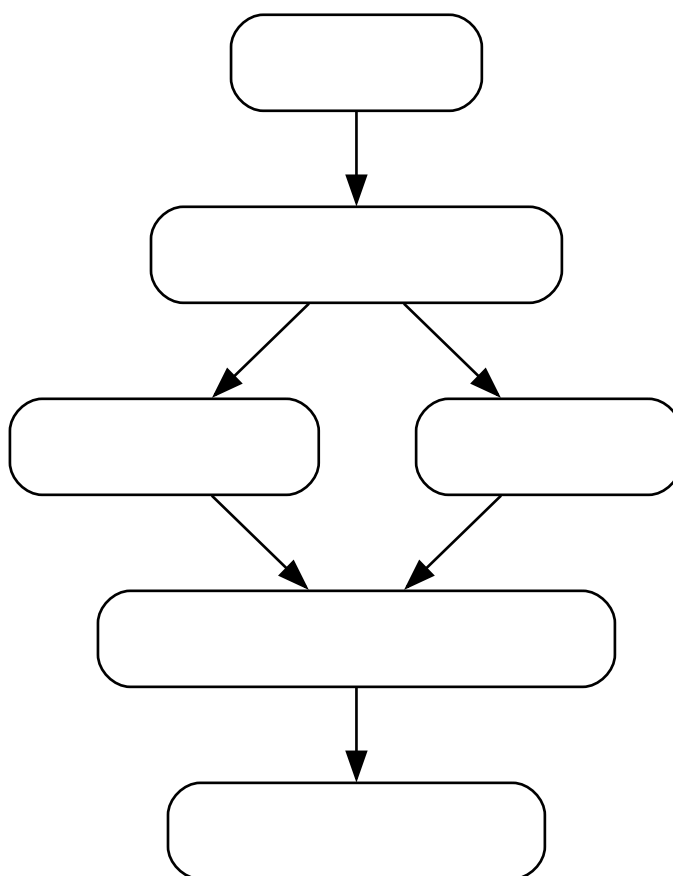
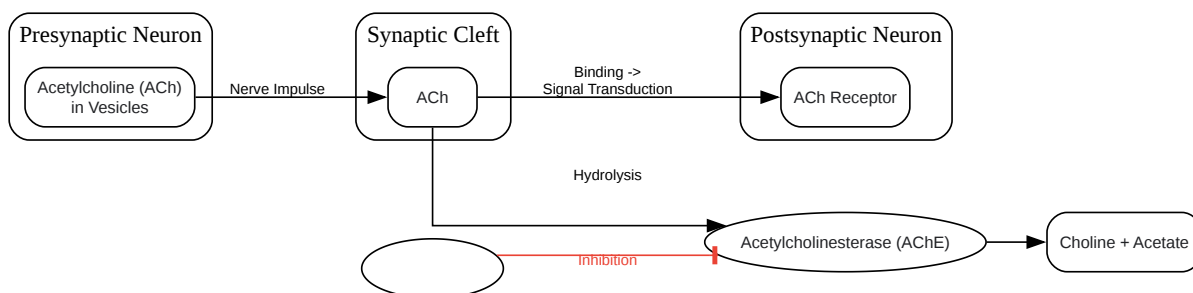
Isomalathion is significantly more toxic than malathion.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the

neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

Inhibition of AChE by **isomalathion** leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially lethal consequences.[8]

Signaling Pathway: Cholinergic Synapse



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